molecular formula C18H21NO3 B2384147 3-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE CAS No. 1797892-40-0

3-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Cat. No.: B2384147
CAS No.: 1797892-40-0
M. Wt: 299.37
InChI Key: BAYOUBFTANZTEC-UHFFFAOYSA-N
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Description

3-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE is an organic compound with a complex structure It is characterized by the presence of methoxy groups and a benzamide core, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzoic acid with 2-methoxy-2-(o-tolyl)ethylamine under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)amine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)-ethyl)-benzamide
  • 3-methoxy-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)-ethyl)-benzamide

Uniqueness

Compared to similar compounds, 3-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE stands out due to its specific structural features, such as the presence of methoxy groups and the particular arrangement of the aromatic rings

Properties

IUPAC Name

3-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-7-4-5-10-16(13)17(22-3)12-19-18(20)14-8-6-9-15(11-14)21-2/h4-11,17H,12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYOUBFTANZTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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